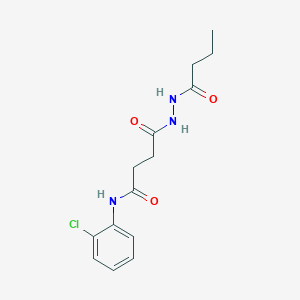
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide typically involves the reaction of 2-chlorobenzoyl chloride with butanoylhydrazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazide moiety makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-butanoylhydrazinyl)-N-(2-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of chlorine.
4-(2-butanoylhydrazinyl)-N-(2-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide may impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Propriétés
Formule moléculaire |
C14H18ClN3O3 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-5-13(20)17-18-14(21)9-8-12(19)16-11-7-4-3-6-10(11)15/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Clé InChI |
CAIZRUAIMDUBBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
Solubilité |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
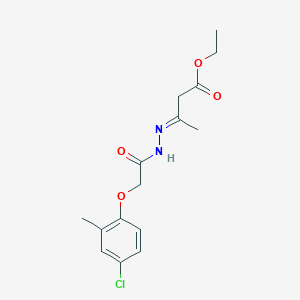
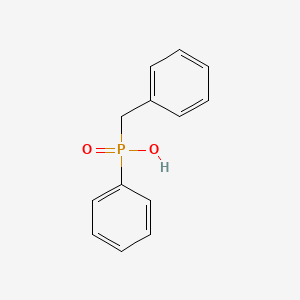
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)

![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
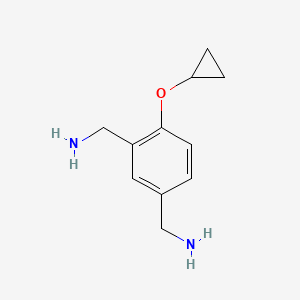
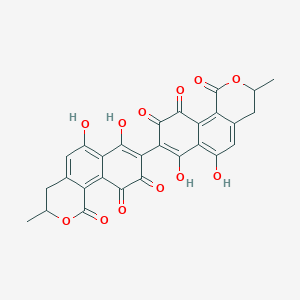
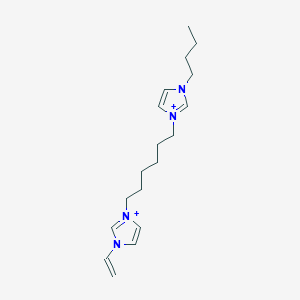

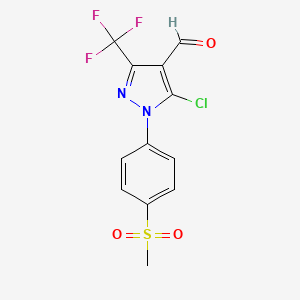
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
